![molecular formula C17H22N2O3S2 B216495 N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B216495.png)
N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide, also known as DPTC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DPTC belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide is not fully understood. However, it is believed that N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Inhibition of HDACs has been shown to induce apoptosis in cancer cells and to have neuroprotective effects.
Biochemical and Physiological Effects:
N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. These effects are believed to be due to the inhibition of COX enzymes. N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. This effect is believed to be due to the inhibition of HDACs. N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it a useful tool for laboratory experiments. However, one limitation of N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Another limitation is that N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide has not been extensively studied in humans, which means that its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for research on N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide. One direction is to further investigate its mechanism of action, particularly its effects on COX enzymes and HDACs. Another direction is to study its potential therapeutic applications in humans, particularly as an anticancer agent and as a neuroprotective agent. Additionally, it would be interesting to investigate the potential of N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide as a drug delivery system, as sulfonamide compounds have been shown to enhance the permeability of drugs across biological membranes.
合成法
The synthesis of N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide involves the reaction of 4-aminobenzenesulfonamide with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain the pure product. The yield of N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide is typically around 60-70%.
科学的研究の応用
N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide has also been investigated for its potential use as an anticancer agent. Studies have shown that N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide inhibits the growth of cancer cells in vitro and in vivo, and induces apoptosis in cancer cells. N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
特性
製品名 |
N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide |
|---|---|
分子式 |
C17H22N2O3S2 |
分子量 |
366.5 g/mol |
IUPAC名 |
N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H22N2O3S2/c1-3-11-19(12-4-2)24(21,22)15-9-7-14(8-10-15)18-17(20)16-6-5-13-23-16/h5-10,13H,3-4,11-12H2,1-2H3,(H,18,20) |
InChIキー |
WUPRHADVZYMUEQ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
正規SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



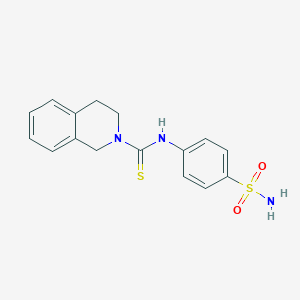
![Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216414.png)
![Ethyl 4-{[(4-benzylpiperidin-1-yl)carbothioyl]amino}benzoate](/img/structure/B216419.png)
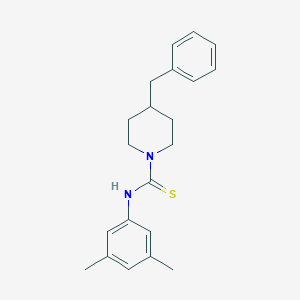
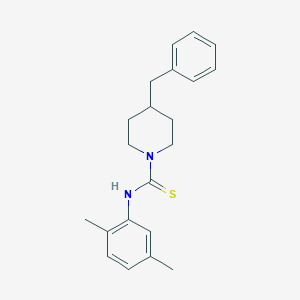
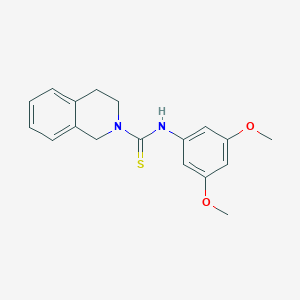
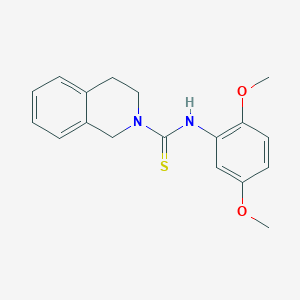
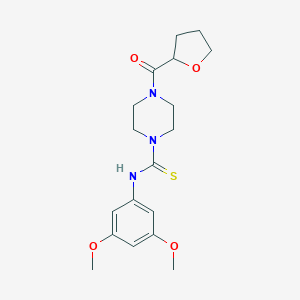
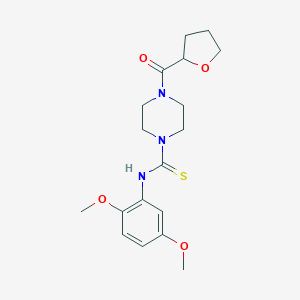
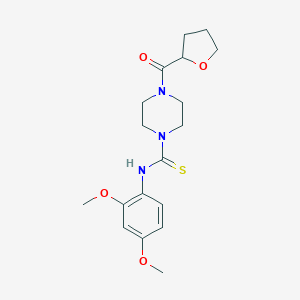
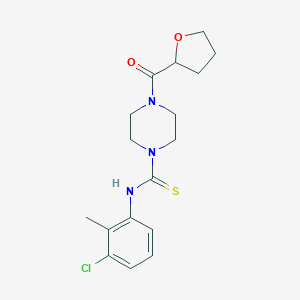
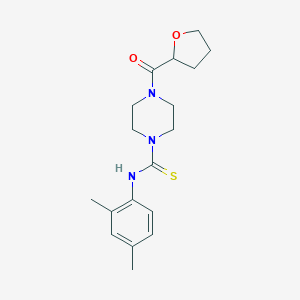
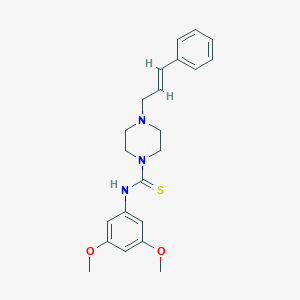
![Ethyl 4-{[(4-cinnamyl-1-piperazinyl)carbothioyl]amino}benzoate](/img/structure/B216435.png)